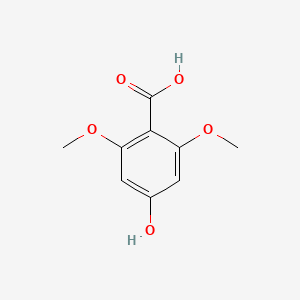

4-Hydroxy-2,6-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

84741-02-6 |

|---|---|

Molecular Formula |

C9H10O5 |

Molecular Weight |

198.17 g/mol |

IUPAC Name |

4-hydroxy-2,6-dimethoxybenzoic acid |

InChI |

InChI=1S/C9H10O5/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,10H,1-2H3,(H,11,12) |

InChI Key |

HIVSALLSJIAQQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)O)OC)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of 4 Hydroxy 2,6 Dimethoxybenzoic Acid

Identification in Biological Matrices

The detection of 4-Hydroxy-2,6-dimethoxybenzoic acid in various biological sources is a developing area of research. Its structural similarity to other widespread plant phenolics suggests a potential for broader natural distribution than is currently documented.

Occurrence in Plant Metabolomes and Extracts

The presence of this compound in the plant kingdom is suggested by a limited number of studies. One phytochemical investigation of the resinous exudate of Commiphora opobalsamum L., a plant used in traditional Arabian medicine, has alluded to the presence of this compound. While the study primarily focused on the isolation of other compounds, it listed this compound within its tabulated data, although the accompanying text creates some ambiguity by referring to the more common isomer, syringic acid. researchgate.net

Further indirect evidence of its natural occurrence stems from its use as a precursor in the synthesis of other naturally occurring molecules. For instance, 4-Allyl-2,6-dimethoxyphenol, a compound found in various plants, can be synthesized from this compound. researchgate.netcabidigitallibrary.org This synthetic relationship points towards a potential metabolic link within the complex biochemical pathways of plants, particularly in the biosynthesis of phenylpropanoids derived from lignin (B12514952). Lignin, a major component of plant cell walls, is a polymer of phenolic units, and its degradation can release a variety of related aromatic compounds.

Table 1: Documented and Implied Occurrence of this compound in Plant-Related Matrices

| Plant/Source | Compound Form | Method of Identification |

| Commiphora opobalsamum L. | This compound | Listed in phytochemical analysis data researchgate.net |

| Lignin-derived compounds | Precursor to 4-Allyl-2,6-dimethoxyphenol | Inferred from synthetic pathways of natural products researchgate.net |

Detection in Fungal or Microbial Metabolites

Based on a comprehensive review of the available scientific literature, there is currently no specific documentation of this compound being isolated as a metabolite from fungal or microbial sources. While fungi and bacteria are known to metabolize and degrade related phenolic compounds, particularly those derived from lignin, the specific production of this isomer has not been reported.

Presence in Invertebrate Exudates or Tissues

A thorough search of existing scientific studies has not yielded any reports on the detection of this compound in the exudates or tissues of invertebrates.

Ecological Relevance and Proposed Biological Roles

The ecological functions of this compound are not yet well-defined. However, based on its chemical structure and its relationship with other plant phenolics, some potential roles can be proposed.

Functions in Inter-species Chemical Ecology

While direct evidence is lacking, the chemical nature of this compound suggests a potential role in allelopathy, the chemical inhibition of one organism by another. Phenolic acids are a major class of allelochemicals in plants, often involved in defense against herbivores, pathogens, and competing plants. Its structural similarity to syringic acid, a known allelochemical, supports this hypothesis. researchgate.net The release of such compounds into the soil could influence the composition and growth of the surrounding microbial and plant communities.

Environmental Presence and Degradation Pathways

The environmental fate of this compound is not well-studied. However, its connection to lignin suggests that its presence in the environment is likely linked to the decomposition of plant biomass. White-rot fungi, for example, are known to secrete enzymes that break down lignin, a process that could potentially release this and other phenolic compounds into the ecosystem. The ultimate degradation of such aromatic compounds in the environment is typically carried out by a diverse range of soil and aquatic microorganisms.

Biosynthetic Pathways and Precursors of 4 Hydroxy 2,6 Dimethoxybenzoic Acid

Investigation of Shikimic Acid Pathway Involvement and Related Metabolic Routes

The shikimic acid pathway is a fundamental metabolic route in plants, fungi, and bacteria for the biosynthesis of aromatic amino acids and a wide array of phenolic compounds. wikipedia.orgyoutube.com This pathway is a strong candidate for producing the foundational C6-C1 (phenylpropanoid) skeleton of 4-Hydroxy-2,6-dimethoxybenzoic acid.

The pathway commences with the condensation of two precursors derived from carbohydrate metabolism: phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). youtube.comscience.gov Through a seven-step enzymatic sequence, these precursors are converted into chorismate, a critical branch-point intermediate. wikipedia.orgscience.gov

From chorismate, the synthesis can proceed towards p-hydroxybenzoic acid, a likely precursor to the target molecule. This transformation involves the enzyme chorismate lyase, which catalyzes the elimination of pyruvate (B1213749) from chorismate. Subsequent enzymatic modifications, including targeted hydroxylations and methylations, would then be required to yield the final this compound structure.

Table 1: Key Stages of the Shikimic Acid Pathway Leading to Aromatic Precursors

| Step | Precursor(s) | Key Enzyme(s) | Product | Significance |

| 1 | Phosphoenolpyruvate, Erythrose-4-phosphate | DAHP synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Entry point into the pathway. wikipedia.org |

| 2-6 | DAHP | Various enzymes | Shikimate-3-phosphate | Formation of the core cyclohexene (B86901) ring. |

| 7 | Shikimate-3-phosphate, Phosphoenolpyruvate | EPSP synthase, Chorismate synthase | Chorismate | Key branch-point metabolite for aromatic compounds. wikipedia.orgnih.gov |

| 8 | Chorismate | Chorismate mutase | Prephenate | Precursor to phenylalanine and tyrosine. wikipedia.org |

| 9 | Chorismate | Chorismate lyase | p-Hydroxybenzoic acid | A plausible direct precursor for further modification. |

Exploration of Polyketide Biosynthesis Pathways

An alternative biosynthetic origin for the aromatic ring of this compound is the polyketide pathway. This route is particularly prevalent in fungi and bacteria for the synthesis of a vast array of natural products. Polyketide synthases (PKSs) are large, multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and its carboxylated derivative, malonyl-CoA. nih.gov

In this proposed pathway, a PKS would assemble a linear polyketide chain from one acetyl-CoA starter unit and multiple malonyl-CoA extender units. This chain would then undergo intramolecular cyclization and subsequent aromatization to form a substituted benzene (B151609) ring. The specific pattern of substitutions (hydroxyl and later methoxy (B1213986) groups) would be determined by the programming of the PKS enzyme complex, which dictates the reductive and dehydrative steps during chain elongation. nih.govbiorxiv.org This pathway can directly generate a variety of hydroxylated aromatic acids, which can then serve as substrates for further enzymatic tailoring. biorxiv.org

Enzymatic Transformations and Precursor Utilization in Biological Systems

Regardless of whether the aromatic core originates from the shikimic acid or polyketide pathway, a series of specific enzymatic transformations are necessary to produce the final structure of this compound. These tailoring reactions are critical for defining the final chemical identity of the molecule.

Assuming the formation of a dihydroxybenzoic acid intermediate, such as 2,4-dihydroxybenzoic acid or 4,6-dihydroxybenzoic acid, the key subsequent steps would be highly specific O-methylation reactions.

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from a donor molecule, almost universally S-adenosyl-L-methionine (SAM), to the hydroxyl groups on the benzene ring. For the synthesis of this compound, two distinct methylation events would be required at the C-2 and C-6 positions. The regioselectivity of these OMTs is crucial in ensuring that only the correct hydroxyl groups are methylated.

The sequence of these events—hydroxylation followed by methylation—is a common strategy in the biosynthesis of substituted phenolic compounds in various organisms.

Table 2: Proposed Final Enzymatic Steps

| Step | Substrate (Hypothetical) | Enzyme Class | Cofactor/Donor | Product |

| 1 | 2,4,6-Trihydroxybenzoic Acid | O-Methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) | This compound |

| 2 | p-Hydroxybenzoic Acid | Hydroxylase | O₂, NADPH | 2,4-Dihydroxybenzoic Acid |

| 3 | 2,4-Dihydroxybenzoic Acid | O-Methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) | 4-Hydroxy-2-methoxybenzoic acid |

| 4 | 4-Hydroxy-2-methoxybenzoic acid | Hydroxylase | O₂, NADPH | 4-Hydroxy-2-methoxy-6-hydroxybenzoic acid |

| 5 | 4-Hydroxy-2-methoxy-6-hydroxybenzoic acid | O-Methyltransferase (OMT) | S-adenosyl-L-methionine (SAM) | This compound |

Synthetic Methodologies for 4 Hydroxy 2,6 Dimethoxybenzoic Acid and Its Precursors

De Novo Synthetic Routes to 4-Hydroxy-2,6-dimethoxybenzoic Acid

The assembly of this compound from basic precursors is a multi-step process that leverages a sequence of reliable organic reactions. youtube.comlibretexts.org A plausible pathway could originate from a simple, symmetrical phenol (B47542) such as phloroglucinol (B13840) (1,3,5-trihydroxybenzene).

A generalized synthetic sequence might involve:

Selective Methylation: The first step would involve the selective dietherification of phloroglucinol to form 3,5-dimethoxyphenol (B141022). This requires careful control of reaction conditions to prevent the formation of the fully methylated 1,3,5-trimethoxybenzene.

Carboxylation: The resulting 3,5-dimethoxyphenol can then undergo carboxylation to introduce the carboxylic acid group onto the aromatic ring. This is often achieved through a Kolbe-Schmitt type reaction, where the phenoxide ion reacts with carbon dioxide under pressure and heat.

Hydroxylation/Rearrangement: Depending on the carboxylation strategy and its regioselectivity, further steps might be needed to install the hydroxyl group at the C4 position or to rearrange the functional groups.

Modern approaches to multi-step synthesis increasingly utilize flow chemistry, where reactants are pumped through modules containing immobilized reagents or catalysts. This technique allows for the integration of multiple reaction and purification steps into a single continuous sequence, significantly reducing manual handling and improving efficiency and reproducibility. syrris.jp

This approach focuses on modifying a pre-existing aromatic core that already contains some of the desired functionalities. A key strategy involves the directed functionalization of a benzoic acid or phenol derivative. For instance, a process analogous to the synthesis of 2,6-dimethoxybenzoic acid could be adapted. That synthesis involves reacting 1,3-dimethoxybenzene (B93181) with a strong base to facilitate carboxylation with CO2. google.com

For the target molecule, a potential route could start with 3,5-dimethoxyphenol. The strategic functionalization would then involve introducing the carboxyl group at the C1 position and the hydroxyl group at the C4 position. Directed ortho-metalation is a powerful tool for such regioselective functionalization, although it typically directs substitution adjacent to an existing group. libretexts.org In the context of a substituted phenol, the directing effects of the hydroxyl and methoxy (B1213986) groups must be carefully considered to achieve the desired substitution pattern.

Regioselective Demethylation Approaches for Substituted Benzoic Acids

A highly efficient and common strategy for synthesizing phenolic acids is the regioselective demethylation of a polymethoxy precursor. For this compound, the most direct precursor would be 2,4,6-trimethoxybenzoic acid. The goal is to selectively cleave the methyl ether at the C4 position while leaving the C2 and C6 methoxy groups intact.

This strategy is well-documented for the synthesis of the isomeric syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) from 3,4,5-trimethoxybenzoic acid. google.com These established methods can be directly applied:

Acidic Demethylation: Treatment with concentrated sulfuric acid at a controlled temperature (e.g., 55°C) can selectively remove the C4-methyl group. google.com

Basic Demethylation: A mixture of sodium hydroxide (B78521) in a high-boiling solvent like ethylene (B1197577) glycol can also achieve selective C4-demethylation. In this process, the water and ethylene glycol monomethyl ether formed are distilled off to drive the reaction to completion. google.com

The enhanced reactivity of the C4-methoxy group is due to electronic effects from the flanking methoxy groups and the carboxyl group. Other reagents known for cleaving aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), strong protic acids like hydrobromic acid (HBr), and nucleophilic reagents like thiolates. chem-station.comcommonorganicchemistry.com BBr₃ is particularly effective but its high reactivity necessitates low temperatures and careful handling. commonorganicchemistry.com Acidic concentrated lithium bromide (ACLB) has also been shown to be effective for demethylating various lignin-derived aromatic compounds under moderate conditions. nih.gov

Derivatization Strategies Utilizing this compound as a Starting Material

The presence of both a carboxylic acid and a phenolic hydroxyl group makes this compound a versatile starting material for further chemical synthesis. mdpi.com These functional groups serve as handles for a variety of derivatization reactions. colostate.eduresearch-solution.comlibretexts.org

Reactions at the Carboxyl Group: The carboxylic acid can be readily converted into esters, amides, or acid halides.

Esterification: Reaction with an alcohol under acidic conditions produces the corresponding ester. libretexts.org

Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine yields an amide. This strategy was used to synthesize a library of syringic acid derivatives that were tested as potential xanthine (B1682287) oxidase inhibitors. nih.gov

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.

Etherification (Alkylation): Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can produce a variety of ethers.

Acylation: Reaction with an acyl chloride or anhydride (B1165640) forms a phenolic ester.

Such derivatizations are crucial in medicinal chemistry for modifying a molecule's properties, such as solubility, stability, and biological activity. For example, the synthesis of the protein kinase inhibitor drug Bosutinib begins with 3-methoxy-4-hydroxybenzoic acid, a structurally related compound, highlighting how such molecules serve as key building blocks for complex therapeutic agents. mdpi.com

Comparative Analysis of Synthetic Efficiency and Selectivity for Isomeric Dimethoxybenzoic Acids

The efficiency and selectivity of synthesis can vary significantly between different isomers of dimethoxybenzoic acid, depending on the substitution pattern and the chosen synthetic route. A comparative look at different isomers highlights the unique challenges associated with producing the 4-hydroxy-2,6-dimethoxy isomer.

| Compound | Precursor(s) | Key Reaction Step(s) | Reported Yield | Selectivity Challenge | Reference(s) |

| 2,6-Dimethoxybenzoic acid | 1,3-Dimethoxybenzene, CO₂ | Carboxylation via sodium phenide intermediate | 70% | Directing the carboxyl group to the C1 position between two methoxy groups. | google.com |

| 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic Acid) | 3,4,5-Trimethoxybenzoic acid | Regioselective demethylation of the C4-methoxy group | 63-69% | Selectively cleaving one of three methoxy groups without affecting the others. | google.comresearchgate.net |

| 2-Hydroxy-4,6-dimethoxybenzoic acid | 3,5-Dimethoxyphenol | Multi-step synthesis including carboxylation | Not specified | Controlling the regioselectivity of carboxylation on the dimethoxyphenol ring. | chemicalbook.com |

| This compound (Target) | 2,4,6-Trimethoxybenzoic acid (proposed) | Regioselective demethylation of the C4-methoxy group | Theoretical | Achieving selective demethylation at C4, which is electronically different from the C2/C6 positions. |

The synthesis of 2,6-dimethoxybenzoic acid benefits from the activating and directing effects of the two methoxy groups on the intermediate phenide. google.com For syringic acid, the challenge lies in the selective demethylation at the para-position relative to the carboxyl group, which is fortunately favored. google.com The synthesis of this compound via demethylation of 2,4,6-trimethoxybenzoic acid would present a distinct regioselectivity challenge, requiring conditions that differentiate the C4-methoxy group from the electronically similar C2 and C6 methoxy groups.

Advancements in Sustainable and Green Synthesis Protocols

Modern synthetic chemistry is increasingly focused on developing sustainable and environmentally benign processes. These "green" protocols aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and catalysts.

Biocatalysis and Enzymatic Synthesis: A significant advancement is the use of enzymes and microorganisms to perform specific chemical transformations.

Enzymatic Demethylation: Lignin (B12514952), a major component of biomass, is naturally degraded by fungi and bacteria that employ O-demethylase enzymes to cleave methoxy groups from aromatic compounds like vanillate (B8668496) and syringate. nih.gov These biological systems, which include Rieske-type oxygenases and cytochrome P450 enzymes, offer a highly selective and environmentally friendly alternative to harsh chemical reagents. nih.govwikipedia.org

Biosynthesis: The de novo biosynthesis of aromatic compounds in engineered microbes is a promising frontier. By assembling metabolic pathways in organisms like E. coli or yeast, complex molecules can be produced from simple feedstocks like glucose.

Flow Chemistry and Process Intensification: As mentioned previously, the use of continuous flow reactors represents a major process improvement. syrris.jp By immobilizing reagents and catalysts in packed-bed columns, reactions can be run more efficiently with easier product purification, leading to a significant reduction in solvent usage and waste generation compared to traditional batch processing. This approach transforms synthesis into a more automated and resource-efficient operation. syrris.jp

Mechanistic Investigations of Biological Activities of 4 Hydroxy 2,6 Dimethoxybenzoic Acid and Its Analogs

Anti-Adipogenic and Lipolytic Mechanisms in In Vitro Models

Inhibition of Mitotic Clonal Expansion

A critical early phase of adipogenesis is mitotic clonal expansion (MCE), where preadipocytes undergo several rounds of cell division before beginning terminal differentiation. frontiersin.org The anti-adipogenic effect of syringic acid is primarily attributed to its ability to inhibit this crucial step. nih.govresearchgate.net Studies have shown that when 3T3-L1 cells are treated with syringic acid, there is a significant reduction in the increase in cell numbers during the early stages of differentiation. researchgate.net This suggests that the compound exerts its primary anti-adipogenic activity by controlling cell proliferation at the onset of adipogenesis, thereby preventing the formation of new fat cells. nih.govresearchgate.net

Modulation of Intracellular Reactive Oxygen Species (ROS) Production

Table 1: Anti-Adipogenic and Lipolytic Effects of Syringic Acid (Analog) in 3T3-L1 Adipocytes

| Mechanism of Action | Observation | Source |

|---|---|---|

| Anti-Adipogenic Effect | Suppressed differentiation of preadipocytes to mature adipocytes. | nih.gov |

| Lipid Accumulation | Reduced triglyceride production. | nih.gov |

| Lipolytic Effect | Increased glycerol (B35011) release. | nih.gov |

| Mitotic Clonal Expansion | Inhibition of MCE was the primary mechanism of anti-adipogenic differentiation. | nih.govresearchgate.net |

| ROS Production | Attenuated intracellular ROS production in mature adipocytes. | nih.govresearchgate.net |

Neuroprotective Mechanisms and Molecular Targets

Benzoic acid derivatives have been investigated for their neuroprotective potential, particularly through the inhibition of key enzymes implicated in neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition Pathways

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a primary strategy for treating Alzheimer's disease. researchgate.netnih.gov Studies have demonstrated that various benzoic acid derivatives possess AChE inhibitory properties. researchgate.netnih.gov For instance, compounds structurally related to 4-Hydroxy-2,6-dimethoxybenzoic acid, such as 2,3-dimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid, have been evaluated for their ability to inhibit AChE. researchgate.net The inhibitory mechanism for hydroxybenzoic acids involves binding to the enzyme's active site. nih.gov Docking simulations show that these molecules can form hydrophobic and π-π interactions with key amino acid residues like Phenylalanine (Phe330) and Tyrosine (Tyr334) in the active site of AChE, thereby blocking its catalytic activity. nih.gov The position of the hydroxyl and methoxy (B1213986) groups on the benzoic acid ring plays a crucial role in determining the binding affinity and inhibitory potency. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Benzoic Acid Derivatives

| Compound | IC₅₀ (mM) | Source |

|---|---|---|

| 2-Hydroxybenzoic acid | 1.15 | researchgate.net |

| 2,3-Dimethoxybenzoic acid | 1.34 | researchgate.net |

| 3,4,5-Trimethoxybenzoic acid | 1.55 | researchgate.net |

| 3-Chloro-benzoic acid | 0.98 | researchgate.net |

| 2-Hydroxy-5-sulfobenzoic acid | 1.09 | researchgate.net |

Beta-Secretase 1 (BACE-1) Inhibition Pathways

Beta-secretase 1 (BACE-1) is a transmembrane aspartyl protease that initiates the production of amyloid-β (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease. nih.govnih.gov As such, inhibiting BACE-1 is a major therapeutic target. nih.govdomainex.co.uk The active site of BACE-1 contains two critical aspartic acid residues (Asp32 and Asp228) that are essential for its proteolytic activity. nih.gov While direct data on this compound is unavailable, studies on other phenolic compounds and flavonoids show they can act as BACE-1 inhibitors. nih.gov Structure-activity relationship studies have revealed that methoxy groups on the aromatic ring can be crucial for BACE-1 inhibition. nih.gov The proposed mechanism involves the inhibitor molecule fitting into the large active site of BACE-1 and forming interactions, such as hydrogen bonds, with the catalytic aspartate residues, thereby preventing the enzyme from cleaving its substrate, the amyloid precursor protein (APP). nih.gov

Antioxidant and Radical Scavenging Properties

Phenolic acids are well-known for their antioxidant capabilities, which stem from their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. plos.org The antioxidant activity of hydroxybenzoic acid derivatives is highly dependent on the number and position of hydroxyl groups on the benzene (B151609) ring. nih.gov For example, dihydroxybenzoic acids demonstrate significant scavenging properties against radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov

The mechanism of action for the antioxidant properties of a compound like this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The presence of the phenolic hydroxyl group is key to this activity. It can neutralize reactive oxygen species, protecting cells and biological molecules from oxidative damage. While the methoxy groups can influence the compound's lipophilicity and electron-donating capacity, the hydroxyl group remains the primary functional group for radical scavenging. nih.gov

Direct Free Radical Quenching Mechanisms (e.g., DPPH, ABTS assays)

The ability of this compound to directly scavenge free radicals is a key aspect of its antioxidant activity. This has been demonstrated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. ffhdj.com In these tests, the compound's effectiveness is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of the free radicals.

Studies have shown that this compound exhibits significant scavenging activity against both DPPH and ABTS radicals. nih.govresearchgate.net For instance, one study reported an IC50 value of 9.8 μg/mL for syringic acid in a DPPH assay. nih.gov Another comparative study highlighted its activity, placing it in a specific order of potency among other hydroxybenzoic acids. researchgate.net The ABTS assay, which is more sensitive to a broader range of antioxidants, also confirms the potent radical scavenging capacity of this compound. researchgate.net The presence of two methoxy groups adjacent to the phenolic hydroxyl group is believed to enhance its hydrogen-donating ability, which is crucial for neutralizing free radicals. mdpi.com

Table 1: Free Radical Scavenging Activity of this compound

| Assay | IC50 Value | Reference Compound | IC50 Value (Reference) | Source |

|---|---|---|---|---|

| DPPH | 9.8 µg/mL | Ascorbic Acid | 43.2 µg/mL | nih.gov |

Note: IC50 values can vary between studies due to different experimental conditions.

Ferric and Cupric Reducing Antioxidant Power (FRAP, CUPRAC)

Beyond direct radical scavenging, this compound also demonstrates significant reducing power, as evidenced by Ferric Reducing Antioxidant Power (FRAP) and Cupric Reducing Antioxidant Power (CUPRAC) assays. These assays measure the ability of an antioxidant to donate an electron and reduce an oxidant, specifically the ferric (Fe³⁺) to ferrous (Fe²⁺) ion in the FRAP assay, and the cupric (Cu²⁺) to cuprous (Cu¹⁺) ion in the CUPRAC assay. akjournals.comnih.gov

The FRAP assay has shown that this compound possesses notable ferric reducing capabilities, although its reaction kinetics can be slower compared to other phenols. akjournals.com One study observed that while the initial absorbance at 10 minutes was moderate, it increased significantly over a 48-hour period, indicating a sustained reducing activity. akjournals.com The CUPRAC assay, which is conducted at a pH closer to physiological conditions, also confirms the compound's reducing power. nih.gov The antioxidant capacity in the CUPRAC assay for various hydroxybenzoic acids has been ranked, providing a comparative measure of their efficacy. nih.gov

Table 2: Reducing Antioxidant Power of this compound

| Assay | Result | Comparison | Source |

|---|---|---|---|

| FRAP | Absorbance of 0.0849 at 10 min (0.0969 mM solution) | Higher than vanillin (B372448) and caffeic acid at 10 min | akjournals.com |

Note: Direct comparison of values across different studies should be done with caution due to variations in experimental protocols.

Inhibition of Lipid Peroxidation Processes

Lipid peroxidation is a detrimental process where free radicals attack lipids in cell membranes, leading to cellular damage. This compound has been shown to effectively inhibit this process. nih.govspandidos-publications.com This protective effect is largely attributed to its ability to scavenge the free radicals that initiate the lipid peroxidation chain reaction. nih.gov

In experimental models of acute pancreatitis, treatment with syringic acid significantly reduced the levels of lipid hydroperoxides, a key marker of lipid peroxidation. nih.gov Similarly, in studies on cerebral ischemia/reperfusion injury, syringic acid was found to reduce the production of malondialdehyde (MDA), another end-product of lipid peroxidation, thereby mitigating cellular damage. spandidos-publications.com This inhibition of lipid peroxidation helps to maintain the integrity and fluidity of cell membranes, which is crucial for normal cellular function. mdpi.com

Anti-Inflammatory Effects and Associated Molecular Pathways

This compound exerts potent anti-inflammatory effects by modulating key molecular pathways involved in the inflammatory response. ffhdj.com A central mechanism is its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.

Research has demonstrated that syringic acid can suppress the activation of NF-κB, leading to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net For example, in a study on high-fat diet-induced obese mice, syringic acid supplementation down-regulated the expression of NF-κB and these key inflammatory cytokines in the liver. researchgate.net Furthermore, it has been shown to modulate the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, another important cascade in inflammation. researchgate.net By inhibiting these pathways, this compound can effectively dampen the inflammatory response at a molecular level.

Table 3: Modulation of Inflammatory Markers by this compound

| Inflammatory Marker | Effect | Molecular Pathway | Source |

|---|---|---|---|

| TNF-α | Decreased expression | NF-κB, JAK-STAT | researchgate.netresearchgate.net |

| IL-6 | Decreased expression | NF-κB, JAK-STAT | researchgate.netresearchgate.net |

| IL-1β | Decreased expression | NF-κB | researchgate.net |

| NF-κB | Down-regulated activation | - | researchgate.net |

| iNOS | Decreased expression | NF-κB | ffhdj.com |

Antimicrobial Activity and Proposed Cellular Mechanisms

In addition to its antioxidant and anti-inflammatory properties, this compound exhibits a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. ffhdj.com

Evaluation of Antibacterial Efficacy

The antibacterial action of this compound is largely attributed to its ability to disrupt bacterial cell membrane integrity and function. nih.govresearchgate.net Studies have shown that it can cause cell membrane dysfunction, leading to a decrease in intracellular ATP concentration, a reduction in intracellular pH, and hyperpolarization of the cell membrane. nih.gov

For instance, in studies against Cronobacter sakazakii, syringic acid was found to retard bacterial growth and induce morphological changes in the bacterial cells, consistent with membrane damage. nih.gov The minimum inhibitory concentrations (MICs) against various strains of this bacterium were determined to be 5 mg/mL. nih.gov The disruption of the cell membrane leads to leakage of intracellular components and ultimately cell death. researchgate.net

Assessment of Antifungal Efficacy

The antifungal properties of this compound are also significant. It has been shown to be effective against a range of fungi, including plant pathogens and species of clinical relevance. researchgate.netmdpi.com The proposed mechanism of its antifungal action also involves the disruption of the fungal cell membrane and cell wall. nih.govnih.gov

Phenolic compounds like syringic acid can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and leakage of cellular contents. nih.gov In vitro studies have demonstrated its fungitoxic effects, with the ability to inhibit the radial growth of fungal mycelium even at low concentrations. researchgate.net For example, against Ganoderma boninense, syringic acid showed a strong inhibitory effect at a concentration of 2.5 mg/ml. researchgate.net This disruption of cellular integrity is a key factor in its efficacy as an antifungal agent.

Table 4: Antimicrobial Activity of this compound

| Organism Type | Species | Observed Effect | Proposed Mechanism | Source |

|---|---|---|---|---|

| Bacteria | Cronobacter sakazakii | Growth retardation, cell membrane dysfunction | Disruption of cell membrane integrity, decreased intracellular ATP | nih.gov |

Computational Chemistry and Molecular Modeling of 4 Hydroxy 2,6 Dimethoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental chemical nature of 4-Hydroxy-2,6-dimethoxybenzoic acid. tandfonline.com

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational cost for studying molecular electronic structures. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry and predict vibrational frequencies. tandfonline.comresearchgate.nettandfonline.com

Studies show that the optimized geometric parameters, such as bond lengths and angles, are in good agreement with experimental data obtained from X-ray diffraction (XRD). tandfonline.comtandfonline.com For instance, in a cocrystal with pyrazine-2-carboxamide, the C=O bond lengths were calculated at 1.2582 Å and 1.2481 Å, closely matching experimental values. tandfonline.com This level of accuracy validates the computational model and allows for reliable prediction of other properties. Vibrational analysis using DFT also shows a strong correlation with experimental FTIR and FT-Raman spectra, aiding in the precise assignment of vibrational modes. tandfonline.com

Table 1: Selected Calculated Vibrational Frequencies (DFT) for Syringic Acid

| Vibration Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3629 |

| C-H Asymmetric Stretch | 3186 |

| C=O Stretch | 1798 |

| C-O Stretch | 1342 |

Note: Data is illustrative of typical DFT calculations and may vary based on the specific basis set and computational model used.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO is an electron acceptor, indicating its electrophilic character. youtube.comyoutube.com

For this compound, the HOMO is primarily localized on the benzene (B151609) ring and the oxygen atoms of the hydroxyl and carboxyl groups, whereas the LUMO is distributed over the carboxyl group and the ring. tandfonline.comresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. tandfonline.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. tandfonline.comresearchgate.net DFT calculations have determined the HOMO-LUMO energy gap for syringic acid to be approximately -5.5 eV, indicating good stability and moderate reactivity. tandfonline.com

Table 2: Frontier Molecular Orbital Properties of Syringic Acid

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -0.95 |

| Energy Gap (ΔE) | 5.50 |

Source: Data derived from computational studies. tandfonline.com

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, identifying sites prone to electrophilic and nucleophilic attack. tandfonline.com The map uses a color scale where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. tandfonline.com

The MEP map of this compound clearly shows the most negative potential (red) localized around the oxygen atoms of the carboxyl group, confirming them as the primary sites for electrophilic interaction. tandfonline.comresearchgate.net The hydrogen atom of the phenolic hydroxyl group shows a region of positive potential (blue), identifying it as a likely site for nucleophilic attack. tandfonline.com This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and docking with biological receptors. tandfonline.comresearchgate.net Mulliken atomic charge distribution analysis further quantifies this, confirming the negative charges on the oxygen atoms. tandfonline.com

Topological analyses of electron density provide deeper insights into chemical bonding and non-covalent interactions. While specific ELF, LOL, or RDG studies on isolated syringic acid are not widely documented, related analyses like Natural Bond Orbital (NBO) and Hirshfeld surface analysis have been performed. tandfonline.comresearchgate.net

Hirshfeld surface analysis is used to visualize and quantify intermolecular interactions in the crystalline state. tandfonline.com For syringic acid, this analysis shows that interactions involving hydrogen atoms, specifically O···H and H···H contacts, are the most significant, highlighting the dominant role of intermolecular hydrogen bonding in its crystal packing. tandfonline.comresearchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior in a condensed phase, such as in solution. youtube.com These simulations are invaluable for understanding how a molecule interacts with its environment.

MD simulations can be used to study the self-association of molecules and the dynamics of the hydrogen bonds they form. nih.gov In the context of this compound, its structure, featuring both hydrogen bond donors (-OH) and acceptors (C=O, -OCH₃), facilitates the formation of strong intermolecular hydrogen bonds. tandfonline.comresearchgate.net These bonds are fundamental to its crystal structure and its behavior in solution. tandfonline.com

A study combining quantum mechanics and MD simulations investigated the behavior of syringic acid as an antioxidant in a natural rubber matrix. nih.gov The simulations predicted that syringic acid could be stably dispersed within the polymer matrix, a finding attributed to favorable intermolecular interactions. nih.gov Analysis of parameters like the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over time, can reveal the stability of the molecule's conformation and its interactions with surrounding molecules. mdpi.com Similarly, analyzing the number and lifetime of hydrogen bonds throughout a simulation provides direct insight into the strength and dynamics of these crucial interactions. mdpi.comfrontiersin.org

Solvent Interaction Effects on Conformation and Aggregation

The conformation and aggregation of this compound are significantly influenced by its interaction with solvents. The structural flexibility of the carboxyl (-COOH) group is a key factor, allowing the molecule to adopt different conformations. In aqueous solutions, the formation of intermolecular hydrogen bonds is a primary determinant of how the molecule complexes with others.

Studies on the closely related compound, 2,6-dimethoxybenzoic acid, provide further insight into these solvent effects. The crystallization of this molecule from different solvents such as isopropanol, acetonitrile (B52724), and water leads to different polymorphic forms, which are crystalline structures with the same chemical composition but different molecular arrangements. This phenomenon highlights the role of the solvent in directing the self-aggregation of the molecules into specific crystalline forms. For instance, the rate of transformation from a metastable polymorph to a more stable one is rapid in these solvents, often occurring in under 15 minutes at room temperature. The presence of additives like polyethylene (B3416737) glycol (PEG) in water can further alter the solubility and favor the formation of specific polymorphs by influencing the hydrogen bonding between the benzoic acid molecules and the solvent.

The conformation of the molecule itself is also a critical factor. 2,6-dimethoxybenzoic acid can exist in either an anti-planar or a syn-planar conformation, which dictates the resulting crystal structure. These computational and experimental observations underscore the principle that the solvent environment plays a crucial role in the conformational state and aggregation behavior of syringic acid and its analogues.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies have been instrumental in identifying potential biological targets and elucidating its mechanism of action.

Research has shown that syringic acid and its derivatives can effectively bind to several key enzymes and proteins. One notable target is xanthine (B1682287) oxidase , an enzyme involved in the production of uric acid, which is implicated in conditions like gout. ejournals.canih.gov Another study identified secretory phospholipase A2 (sPLA2) , a key enzyme in the inflammatory pathway, as a target for syringic acid. mdpi.com

Furthermore, molecular docking has been used to investigate the anti-inflammatory potential of syringic acid by testing its binding to proteins involved in the inflammatory cascade, such as Tumor Necrosis Factor-α (TNF-α) , Nuclear Factor Kappa β (NFKβ) , and others. nih.gov In the context of cancer research, docking simulations have been performed against various breast cancer-related proteins, revealing that syringic acid shows a high binding affinity for the Progesterone Receptor (PR) and Human Epidermal Growth Factor Receptor 2 (HER-2) . nih.govtandfonline.com Another investigation explored the binding of syringic acid analogues to the β5 proteasome , a target for anti-cancer drugs. researchgate.net

Prediction of Ligand-Protein Binding Affinities

A key output of molecular docking studies is the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between the ligand (syringic acid) and its protein target. A more negative score typically indicates a stronger and more stable interaction.

Computational studies have quantified the binding affinities of syringic acid with several important biological targets. For instance, in a study involving breast cancer proteins, syringic acid demonstrated a strong binding affinity with a docking score of -7.7 kcal/mol for both the Progesterone Receptor (PR) and HER-2. nih.govtandfonline.com

In the context of inflammation, syringic acid also showed significant binding energies with key proteins. The predicted binding affinity with TNF-α was -7.132 kcal/mol , and with NFKβ, it was -6.892 kcal/mol . nih.gov These values suggest a strong and stable interaction, supporting the potential anti-inflammatory properties of the compound. For xanthine oxidase, while a specific docking score for syringic acid was not reported, its derivatives showed potent inhibitory activity with IC50 values (a measure of inhibitory concentration) in the micromolar range, indicating effective binding. ejournals.canih.gov

Table 1: Predicted Binding Affinities of this compound with Biological Targets This table is interactive. You can sort and filter the data.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Disease Context |

|---|---|---|

| Progesterone Receptor (PR) | -7.7 | Breast Cancer |

| HER-2 | -7.7 | Breast Cancer |

| Tumor Necrosis Factor-α (TNF-α) | -7.132 | Inflammation |

| Nuclear Factor Kappa β (NFKβ) | -6.892 | Inflammation |

| P50 | Strong Binding | Inflammation |

| Inhibitor kappa B (IKB) | -6.508 | Inflammation |

Elucidation of Key Binding Interactions and Active Site Recognition

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For derivatives of syringic acid binding to xanthine oxidase, computational models revealed key interactions within the enzyme's active site. The carboxyl group of the ligand was found to form hydrogen bonds with the amino acid residues ARG880 and THR1010 . ejournals.ca The hydroxyl group also participated in hydrogen bonding, specifically with GLN1194 . ejournals.ca Additional interactions were observed with other residues in the binding pocket, including SER1080 , PHE798 , GLN767 , ALA1078 , and MET1038 . ejournals.canih.gov

Similarly, when docked with the inflammatory protein TNF-α, syringic acid was predicted to form a remarkable six hydrogen bonds, indicating a very strong and specific interaction. nih.gov With NFKβ, two hydrogen bonds were identified, contributing to a firm binding within the active site. nih.gov These detailed interaction maps are crucial for understanding the compound's mechanism of action and for guiding the design of more potent derivatives.

Pharmacokinetic and Drug-Likeness Predictions

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. These in silico predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

Studies utilizing software such as the QikProp module of Schrödinger Maestro have assessed the ADME properties of this compound. semanticscholar.org The results from these computational screenings indicate that syringic acid possesses acceptable drug-like properties. ejournals.casemanticscholar.org Furthermore, in silico toxicity analyses have predicted that the compound is likely non-carcinogenic and non-mutagenic. ejournals.casemanticscholar.org These findings suggest that syringic acid has a favorable safety profile and is a promising candidate for further development.

Modeling of Oral Bioavailability and Blood-Brain Barrier Permeability

Oral bioavailability, which is the fraction of an administered drug that reaches the systemic circulation, and the ability to cross the blood-brain barrier (BBB) are critical pharmacokinetic parameters. Computational models like the "BOILED-Egg" model, which is based on lipophilicity and polarity, are often used for these predictions. nih.gov

For this compound, in silico studies predict high gastrointestinal absorption. nih.gov However, the same models suggest that the compound is not likely to permeate the blood-brain barrier. nih.gov This is a significant finding, as it indicates that while the compound can be effectively absorbed when taken orally, it is unlikely to have direct effects on the central nervous system. While experimental studies have shown that the oral bioavailability of syringic acid can be low, formulation strategies like self-microemulsifying drug delivery systems have been shown to significantly improve it. nih.govresearchgate.net

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal Absorption | High | Good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to have direct CNS effects |

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by this transporter |

| Lipinski's Rule of Five | Compliant | Good drug-likeness |

| Bioavailability Score | 0.55 | Indicates good potential for systemic circulation after absorption |

Predicted Absorption and Distribution Characteristics

The absorption of a drug is often predicted using models based on Caco-2 cell permeability. Caco-2 cells are a line of human colon adenocarcinoma cells that, when grown as a monolayer, serve as a model for the human intestinal epithelium. nih.gov In silico models trained on Caco-2 permeability data can provide a rapid assessment of a compound's potential for intestinal absorption. nih.gov

Advanced Analytical Methodologies for 4 Hydroxy 2,6 Dimethoxybenzoic Acid Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure of 4-hydroxy-2,6-dimethoxybenzoic acid. By interacting with the molecule using different forms of electromagnetic radiation, these methods provide a detailed "fingerprint," confirming its identity and revealing the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR Spectroscopy : The proton NMR spectrum reveals the chemical environment of the hydrogen atoms. For this compound, the spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the two equivalent aromatic protons and a singlet for the six equivalent protons of the two methoxy (B1213986) groups. The protons of the hydroxyl and carboxylic acid groups would also produce distinct signals. In a study of the related compound 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), the two equivalent aromatic protons (H-2/6) appeared as a singlet at δ 7.35 ppm, and the six methoxy protons showed a singlet at δ 3.90 ppm. researchgate.net While the exact chemical shifts for this compound would differ due to the altered substitution pattern, the general appearance would be similar.

¹³C-NMR Spectroscopy : The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are anticipated for the carboxyl carbon, the aromatic carbons (including those bearing the hydroxyl and methoxy groups, and the unsubstituted carbons), and the methoxy carbons. A study on syringic acid identified the carboxy carbon at δ 170.0 ppm. researchgate.net Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish long-range correlations, for instance, between the aromatic proton signals and the carboxyl carbon, definitively confirming the structure and eliminating isomeric possibilities. researchgate.net

Table 1: Predicted NMR Data for this compound

| Technique | Signal Type | Expected Chemical Shift (ppm) Range | Corresponding Nuclei |

|---|---|---|---|

| ¹H-NMR | Singlet | 6.0 - 6.5 | Aromatic Protons (H-3, H-5) |

| ¹H-NMR | Singlet | 3.7 - 4.0 | Methoxy Protons (-OCH₃) |

| ¹H-NMR | Broad Singlet | Variable | Hydroxyl Proton (-OH) |

| ¹H-NMR | Broad Singlet | Variable | Carboxylic Acid Proton (-COOH) |

| ¹³C-NMR | Quaternary | 165 - 175 | Carboxyl Carbon (-COOH) |

| ¹³C-NMR | Quaternary | 155 - 165 | Aromatic Carbons (C-2, C-6, C-4) |

| ¹³C-NMR | Methine | 90 - 100 | Aromatic Carbons (C-3, C-5) |

| ¹³C-NMR | Quaternary | 95 - 105 | Aromatic Carbon (C-1) |

| ¹³C-NMR | Methyl | 55 - 60 | Methoxy Carbons (-OCH₃) |

Note: The chemical shifts are predicted values and can vary based on the solvent and experimental conditions.

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. The molecular formula is C₉H₁₀O₅, corresponding to a monoisotopic mass of 198.052823 Da. chemspider.com

When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS allows for the separation and identification of the compound from complex mixtures. Advanced ionization techniques and tandem mass spectrometry (MS/MS) provide detailed structural information through the analysis of fragmentation patterns. Key fragmentation pathways for this compound would likely involve the initial loss of a methyl group (•CH₃) from a methoxy substituent, followed by the loss of carbon monoxide (CO) or the entire carboxyl group (•COOH).

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule's functional groups, offering a characteristic fingerprint for identification.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The phenolic O-H stretch would also appear in the 3200-3600 cm⁻¹ range. A strong absorption peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, C-O stretching vibrations for the ether and carboxylic acid groups would be visible in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively. Aromatic C=C stretching bands would appear around 1600 cm⁻¹ and 1450 cm⁻¹.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum is characteristic of the compound's chromophore—the benzene (B151609) ring with its hydroxyl and methoxy substituents. The electronic transitions observed are typically π→π* transitions within the aromatic system. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are the cornerstone for separating this compound from other compounds and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound. Reversed-phase HPLC, typically utilizing a C18 stationary phase, is a common and effective approach.

A typical method involves a mobile phase gradient of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure the carboxylic acid remains in its protonated form for better retention and peak shape. Detection is commonly performed using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined. This method is essential for quality control in synthesis and for quantitative analysis in phytochemical extracts. researchgate.net

Table 2: Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (Diode Array Detector - DAD) |

| Wavelength | ~220 nm or ~270 nm (λmax) |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to its polarity and low volatility, this compound requires derivatization prior to GC analysis. This process involves chemically modifying the molecule to increase its volatility and thermal stability, making it suitable for the GC system.

A common derivatization strategy is silylation, where active hydrogens in the hydroxyl and carboxylic acid groups are replaced with trimethylsilyl (B98337) (TMS) groups. nist.gov This results in the formation of a less polar and more volatile derivative, such as trimethylsilyl 3,5-dimethoxy-4-(trimethylsilyloxy)benzoate. nist.gov The resulting TMS derivative of syringic acid can then be effectively separated and quantified using GC, often coupled with a mass spectrometry (MS) detector for enhanced identification. nist.govnih.gov

GC-MS analysis provides both retention time data from the GC and mass spectral data from the MS. The mass spectrum of the derivatized syringic acid exhibits characteristic fragmentation patterns, including a prominent molecular ion peak [M]⁺ and specific fragment ions. nih.gov For instance, TMS derivatives of phenolic acids often show a fragment corresponding to the loss of a methyl group ([M-15]) and a fragment from the loss of a formaldehyde (B43269) molecule ([M-30]) if a methoxy group is present on the phenyl ring. nih.gov These fragmentation patterns serve as a fingerprint for the compound, allowing for its unambiguous identification.

The choice of GC column and temperature programming is critical for achieving good separation of the derivatized analyte from other components in a sample matrix. nih.gov For example, a low-bleed capillary column with a temperature program that gradually increases the temperature can be used to achieve excellent resolution. nih.gov

Table 1: GC-MS Data for Derivatized this compound

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |

| Trimethylsilyl (TMS) derivative | C₁₅H₂₆O₅Si₂ | 342.53 | [M]+, [M-15], [M-30], [M-89] |

Data sourced from NIST WebBook and other analytical studies. nist.govnih.gov

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used for the qualitative analysis, screening, and purification of this compound. researchgate.netfishersci.casigmaaldrich.com It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). umich.edu

For the analysis of syringic acid, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. oup.comijpsr.com The separation is achieved by developing the plate in a suitable mobile phase. A frequently used solvent system for separating phenolic acids like syringic acid is a mixture of toluene, ethyl acetate, and formic acid in various ratios. oup.comijpsr.comresearchgate.net The formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to sharper spots and better separation.

After development, the separated compounds are visualized. If the compounds are fluorescent, they can be seen under UV light. researchgate.net Otherwise, various staining reagents can be sprayed on the plate to make the spots visible. illinois.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for its identification by comparing it with a standard. chemistryhall.com

High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and speed compared to conventional TLC. researchgate.net HPTLC methods have been developed for the simultaneous quantification of syringic acid along with other phenolic compounds in various samples. ijpsr.comresearchgate.net Densitometric scanning of the HPTLC plates allows for the quantification of the separated compounds. oup.com

Table 2: Example TLC Systems for this compound

| Stationary Phase | Mobile Phase (v/v/v) | Detection | Rf Value (approx.) | Reference |

| Silica gel 60 F254 | Toluene:Ethyl acetate:Formic acid (5:4:1) | UV (290 nm) | Not specified | oup.com |

| Silica gel 60 F254 | Toluene:Ethyl acetate:Formic acid (7:3:1) | UV light | Not specified | researchgate.net |

| Silica gel 60 F254 | Toluene:Ethyl acetate:Formic acid (4:4:2) | UV (254 nm) | 0.53 | ijpsr.com |

| Silica gel | Chloroform:Ethyl acetate:Acetic acid (50:50:1) | UV light | Not specified | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been successfully applied to elucidate the solid-state structure of this compound. acs.orgresearchgate.net The analysis of the crystal structure provides valuable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Studies have reported that syringic acid crystallizes in the C2/c space group. acs.orgresearchgate.net The crystal structure reveals the planarity of the molecule and the specific conformations of the methoxy and carboxylic acid groups relative to the benzene ring. Understanding the crystal packing and intermolecular interactions is crucial for explaining the physical properties of the compound, such as its melting point and solubility.

Furthermore, X-ray crystallography is instrumental in studying co-crystals of syringic acid with other molecules. acs.orgacs.org Co-crystallization can modify the physicochemical properties of syringic acid, and X-ray diffraction is essential to confirm the formation of a new crystalline phase and to understand the interactions between the co-formers. acs.orgresearchgate.netacs.org

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | acs.orgresearchgate.net |

| Space Group | C2/c | acs.orgresearchgate.net |

Development of Novel Sample Preparation and Extraction Methods

The efficient extraction of this compound from various matrices, particularly from natural sources, is a critical step prior to its analysis. researchgate.netffhdj.com Traditional methods like Soxhlet extraction and maceration are often time-consuming and require large volumes of organic solvents. researchgate.net Consequently, there is a growing interest in developing novel, more efficient, and environmentally friendly extraction techniques. mdpi.comfrontiersin.org

Modern extraction methods that have been applied to phenolic compounds, including syringic acid, include:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to faster extraction with reduced solvent consumption. researchgate.netnih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.netnih.gov

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent. By modifying the temperature and pressure, the solvating power of the fluid can be tuned. For polar compounds like syringic acid, a co-solvent such as ethanol (B145695) or methanol (B129727) is often added to the supercritical CO2 to increase its polarity. researchgate.netmdpi.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent volume. researchgate.net

Ionic Liquid-Based Extraction: Aqueous solutions of certain ionic liquids (ILs) have been shown to significantly enhance the solubility and extraction of syringic acid from food industry waste. acs.orgresearchgate.net This approach offers a "green" alternative to volatile organic solvents. acs.org

Liquid Biphasic Flotation (LBF): This emerging technique integrates aqueous two-phase extraction with solvent sublation and has been applied for the extraction of phenolic compounds. mdpi.com

The choice of extraction method depends on the nature of the sample matrix, the desired purity of the extract, and the available instrumentation. Optimization of extraction parameters such as solvent type, temperature, time, and sample-to-solvent ratio is crucial for achieving high recovery of this compound. mdpi.com

Research on Derivatives and Analogs of 4 Hydroxy 2,6 Dimethoxybenzoic Acid

Structure-Driven Design and Synthesis of Novel Derivatives

The rational design and synthesis of novel derivatives of 4-hydroxy-2,6-dimethoxybenzoic acid are guided by structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications influence the compound's biological or chemical properties. A key strategy involves the targeted modification of the functional groups on the benzene (B151609) ring, namely the hydroxyl, methoxy (B1213986), and carboxylic acid groups.

For instance, the synthesis of 4-acetyl-3,5-dimethoxybenzoic acid, a derivative of the closely related 3,5-dimethoxybenzoic acid, highlights a common approach where the hydroxyl group is replaced by an acetyl group. ontosight.ai This modification can alter the electronic and steric properties of the molecule, potentially leading to different biological targets or improved material characteristics. The synthesis of such derivatives often involves established chemical reactions like acetylation, methylation, or esterification, allowing for the creation of a library of compounds for further screening.

Another approach is the synthesis of ester and amide derivatives from the carboxylic acid group. For example, the synthesis of hydrazide-hydrazones of 2,4-dihydroxybenzoic acid demonstrates how the carboxylic acid moiety can be used as a handle to introduce diverse structural motifs, leading to compounds with significant antimicrobial and antiproliferative activities. mdpi.com

The synthesis of more complex derivatives, such as those incorporating the this compound scaffold into larger molecules, is also a key area of research. This can be seen in the preparation of compounds where the benzoic acid is linked to other heterocyclic structures, aiming to create hybrid molecules with dual or enhanced biological activities. The choice of synthetic route is often crucial in achieving the desired stereochemistry and functional group tolerance, with methods like the Vilsmeier-Haack reaction being employed for specific transformations. mdpi.com

Comparative Biological Activity Studies of Analogous Benzoic Acids

To understand the unique biological profile of this compound, it is essential to compare its activity with that of its structural analogs. These comparisons provide valuable insights into the role of the number and position of hydroxyl and methoxy groups on the benzene ring.

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid): A well-studied natural phenolic compound, syringic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties. ffhdj.comffhdj.com Its antioxidant activity is attributed to its ability to scavenge free radicals, a property enhanced by the presence of the hydroxyl group and two methoxy groups. acs.orgresearchgate.net Studies have shown that syringic acid can effectively scavenge hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. acs.org In comparative analyses, the antioxidant capacity of various phenolic acids is often evaluated, and the specific arrangement of functional groups in syringic acid contributes significantly to its potent activity. nih.gov

2,6-Dimethoxybenzoic acid: This analog lacks the para-hydroxyl group present in this compound. While it is a known organic compound and has been used in the synthesis of other molecules, its biological activity profile is less extensively documented compared to its hydroxylated counterparts. nih.gov The absence of the hydroxyl group is expected to significantly reduce its antioxidant capacity, as this group is a primary site for radical scavenging.

2-Hydroxy-4,6-dimethoxybenzoic acid: This isomer of the title compound has been investigated for its potential biological applications. It is used as a reagent in the synthesis of other complex molecules, such as rac Zearalenone-d6, an estrogenic mycotoxin. chemicalbook.comfishersci.fi The different positioning of the hydroxyl group can influence its interaction with biological targets and its physicochemical properties.

The table below summarizes the structural differences and known biological activities of these analogous benzoic acids.

| Compound Name | Structure | Key Biological Activities |

| This compound | Chemical structure of this compound | Research is ongoing to fully elucidate its biological profile. |

| Syringic acid | Chemical structure of Syringic acid | Potent antioxidant, anti-inflammatory, antimicrobial, antidiabetic. ffhdj.comffhdj.com |

| 2,6-Dimethoxybenzoic acid | Chemical structure of 2,6-Dimethoxybenzoic acid | Primarily used as a chemical intermediate. nih.gov |

| 2-Hydroxy-4,6-dimethoxybenzoic acid | Chemical structure of 2-Hydroxy-4,6-dimethoxybenzoic acid | Reagent in chemical synthesis. chemicalbook.comfishersci.fi |

Studies on various dihydroxybenzoic acids further highlight the importance of the substitution pattern. For example, compounds with hydroxyl groups in the ortho or para positions tend to show higher antioxidant activity compared to those with meta positioning. nih.gov This underscores the critical role of the specific arrangement of functional groups on the aromatic ring in determining the biological efficacy of these compounds.

Identification of Privileged Scaffolds Incorporating Dimethoxybenzoic Acid Moieties

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. nih.govufrj.brresearchgate.net The concept of privileged structures helps in navigating the vast chemical space to identify molecules with a higher probability of biological activity. nih.gov

The dimethoxybenzoic acid moiety, particularly with a hydroxyl group, can be considered a component of a privileged scaffold. This is due to its presence in numerous naturally occurring and synthetic compounds that exhibit a wide range of pharmacological activities. The combination of a benzene ring, methoxy groups, and a carboxylic acid or its derivatives provides a versatile platform for molecular interactions.

Examples of privileged scaffolds that share structural similarities or are often combined with benzoic acid derivatives include:

Benzisoxazoles: These structures are found in a variety of medicinally important compounds. nih.gov

Arylpiperazines: Known for their interactions with G protein-coupled receptors (GPCRs). researchgate.net

Pyrazoles and Triazolopyrimidines: These heterocyclic systems are present in many bioactive molecules, including anticancer agents. researchgate.net

The dimethoxybenzoic acid core can be functionalized to create libraries of compounds for screening against various biological targets. The hydroxyl and carboxylic acid groups offer convenient points for chemical modification, allowing for the exploration of a broad chemical space around this central scaffold. The ability of this scaffold to interact with multiple receptors and enzymes makes it a promising candidate for the development of new therapeutic agents.

Applications of Derivatives in Chemical Biology, Materials Science, and Agrochemical Research

The versatility of derivatives of this compound extends beyond medicinal chemistry into other scientific fields.

Chemical Biology: In chemical biology, small molecules are used as probes to study and manipulate biological systems. nih.govchemicalprobes.org Derivatives of this compound can be designed as chemical probes to investigate specific biological pathways. For example, by attaching a fluorescent tag or a reactive group to the scaffold, these derivatives can be used to label and identify protein targets or to visualize cellular processes. The core structure can be optimized for cell permeability and target specificity, making these compounds valuable tools for understanding complex biological mechanisms.

Materials Science: Functionalized benzoic acids are increasingly used in the development of advanced materials. One notable application is in the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgwuttkescience.com MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. Benzoic acid derivatives can serve as these organic linkers. By modifying the functional groups on the benzoic acid, the properties of the resulting MOF, such as pore size, surface area, and catalytic activity, can be tailored for specific applications, including gas storage, separation, and heterogeneous catalysis. rsc.org The synthesis of polymers containing phosphorus moieties in the side chain is another area where functionalized benzoic acids could be incorporated to create materials with special properties like flame retardancy or ion-exchange capabilities. nih.gov

Agrochemical Research: There is a continuous need for new and effective agrochemicals with improved safety profiles. Derivatives of benzoic acids have shown potential in this area. For instance, studies on phenoxy acetates containing a 4,6-dimethoxypyrimidine (B185312) moiety have demonstrated significant herbicidal activity, particularly against monocotyledonous plants. nih.gov This suggests that the dimethoxy-substituted aromatic ring can be a key pharmacophore in the design of new herbicides. By synthesizing and screening derivatives of this compound, it may be possible to identify novel compounds with potent and selective herbicidal or pesticidal properties. The antimicrobial activity of various benzoic acid derivatives also points to their potential use in controlling plant pathogens. nih.govjocpr.commdpi.com

Emerging Research Frontiers and Future Perspectives for 4 Hydroxy 2,6 Dimethoxybenzoic Acid Studies

Integration with Systems Biology and Omics Data for Comprehensive Biological Understanding

Currently, there is a notable absence of published research integrating 4-Hydroxy-2,6-dimethoxybenzoic acid into systems biology or omics-based studies. This represents a significant and promising frontier. The application of high-throughput "omics" technologies—such as metabolomics, transcriptomics, and proteomics—is essential for elucidating the compound's mechanism of action on a global scale.

Future research should aim to:

Utilize Metabolomics: Untargeted metabolomics could reveal the metabolic pathways perturbed by this compound in various biological systems (e.g., cell cultures, model organisms). This could identify specific biomarkers of exposure and effect.

Employ Transcriptomics: RNA-sequencing (RNA-Seq) analyses would provide a snapshot of the gene expression changes induced by the compound. This approach could uncover the signaling pathways and cellular processes it modulates, offering clues to its biological role. For instance, studies on other natural products have successfully integrated metabolomics and transcriptomics to unveil biosynthetic pathways and candidate genes, a strategy that could be applied here. researchgate.net

Apply Proteomics: Quantitative proteomics could identify protein targets that directly bind to or are differentially expressed in the presence of this compound. This would provide a deeper understanding of its molecular interactions and functional consequences.

By integrating data from these different omics levels, researchers can construct comprehensive models of the compound's biological effects, moving beyond single-endpoint assays to a holistic understanding of its cellular impact.

Exploration of Understudied Biological Roles and Interactions

The biological activities of this compound remain largely understudied. While some research indicates that it has been investigated for various biological properties, specific, detailed studies are scarce in publicly available literature. smolecule.com The structural similarity to other well-researched phenolic acids, such as syringic acid (a 3,5-dimethoxy isomer), which exhibits antioxidant, anti-inflammatory, and other health-relevant bioactivities, strongly suggests that this compound is a compelling candidate for pharmacological screening. researchgate.net

Future research perspectives include:

Enzyme Inhibition Assays: Screening the compound against a panel of clinically relevant enzymes (e.g., cyclooxygenases, lipoxygenases, acetylcholinesterase) could uncover specific inhibitory activities.

Antioxidant Capacity Evaluation: Detailed assessment of its free-radical scavenging ability and its effect on cellular antioxidant defense mechanisms is warranted.